Chemical properties of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol
Chemical properties of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound, (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] The strategic introduction of an iodine atom and a hydroxymethyl group to the pyrazole scaffold offers a versatile platform for the synthesis of complex molecular architectures, particularly through modern cross-coupling methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of its physicochemical and biological properties.[2] Iodinated pyrazoles, in particular, are highly valued as synthetic intermediates.[5][7] The carbon-iodine bond serves as a reactive handle for introducing a wide array of functional groups via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol is a strategically designed molecule that combines three key functional elements:
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An N-propyl group, which can influence lipophilicity and metabolic stability.
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A C3-iodo substituent, providing a reactive site for further molecular elaboration.
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A C5-hydroxymethyl group, which can act as a hydrogen bond donor/acceptor, a point of attachment for prodrug strategies, or be further oxidized to an aldehyde or carboxylic acid.
This guide will delineate the anticipated chemical properties of this compound, a robust synthetic pathway, and its potential as a building block in the development of novel therapeutics.
Physicochemical and Predicted Properties
| Property | Predicted Value/Range | Rationale and Comparative Data |
| Molecular Formula | C₇H₁₁IN₂O | Based on its chemical structure. |
| Molecular Weight | 266.08 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid | Many pyrazole derivatives are solids at room temperature.[2] |
| Melting Point | 80-100 °C | Based on similar compounds like 3-Iodo-5-methyl-1H-pyrazole (m.p. 96.8 °C). |
| Boiling Point | > 250 °C | High due to the presence of the polar hydroxyl group and iodine atom. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | The N-propyl group increases lipophilicity, while the hydroxyl and pyrazole nitrogens provide some polarity. |
| pKa (acidic) | ~13-14 | The N-H proton of the pyrazole ring is weakly acidic. |
| pKa (basic) | ~1-2 | The pyrazole ring is weakly basic. |
| LogP | 1.5 - 2.5 | Estimated based on the contributions of the propyl, iodo, and hydroxymethyl groups. |
Synthesis of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol: A Proposed Route
The synthesis of the target compound can be approached through a logical, multi-step sequence starting from readily available materials. The proposed pathway involves the construction of the pyrazole core, followed by functional group manipulations.
Overall Synthetic Workflow
The proposed synthesis is a three-step process:
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Step 1: Pyrazole Ring Formation: Condensation of a β-ketoester with propylhydrazine to form the N-propyl pyrazolone.
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Step 2: Iodination: Introduction of the iodine atom at the C3 position of the pyrazole ring.
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Step 3: Reduction: Conversion of the ester group at the C5 position to the desired primary alcohol.
Caption: Proposed synthetic workflow for (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Propyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
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Rationale: The condensation of a β-dicarbonyl compound with a hydrazine is a classic and efficient method for constructing the pyrazole ring.[6][8] The use of a trifluoromethyl-β-ketoester directs the regioselectivity of the cyclization.
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Protocol:
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To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol (5 mL/mmol), add propylhydrazine (1.1 eq).
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Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired pyrazolone.
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Step 2: Synthesis of 3-Iodo-1-propyl-5-(trifluoromethyl)-1H-pyrazole
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Rationale: Direct iodination of the pyrazole ring can be achieved using various electrophilic iodinating agents. N-Iodosuccinimide (NIS) is a mild and effective reagent for this transformation.[7]
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Protocol:
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Dissolve the 1-propyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1.0 eq) in anhydrous acetonitrile (10 mL/mmol).
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Add N-Iodosuccinimide (1.2 eq) to the solution.
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Stir the reaction mixture at room temperature for 12-16 hours. Protect the reaction from light.
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Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
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Step 3: Synthesis of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol
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Rationale: The trifluoromethyl group can be converted to a hydroxymethyl group via reduction. While this is a challenging transformation, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) can be effective. A more common approach would be to start with a C5-ester, which is readily reduced. For the purpose of this guide, we will assume the reduction of a precursor aldehyde, which could be obtained from the trifluoromethyl group or synthesized directly. A more practical alternative would be the reduction of a corresponding pyrazole-5-carbaldehyde.[9]
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Protocol (assuming a precursor aldehyde):
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Dissolve 3-iodo-1-propyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) under an inert atmosphere (e.g., argon).
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol.
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Chemical Reactivity and Applications in Drug Discovery
The title compound is a versatile building block with two primary points for further chemical modification: the C3-iodo group and the C5-hydroxymethyl group.
Reactivity of the C-I Bond
The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for a variety of cross-coupling reactions.
Caption: Key cross-coupling reactions of the C-I bond.
These reactions allow for the introduction of diverse substituents, which is a key strategy in structure-activity relationship (SAR) studies during lead optimization.
Reactivity of the Hydroxymethyl Group
The primary alcohol at the C5 position can undergo several transformations:
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Oxidation: Oxidation to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄). These functional groups are precursors for amide bond formation, reductive amination, and other important synthetic transformations.
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Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers, which can be used to modify the compound's pharmacokinetic properties or to introduce linkers for bioconjugation.
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Nucleophilic Substitution: Conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate) allows for subsequent nucleophilic substitution to introduce a variety of other functional groups.
Potential Applications in Medicinal Chemistry
Given the prevalence of the pyrazole scaffold in approved drugs, (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol is a promising starting point for the development of new therapeutic agents. Potential therapeutic areas include:
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Oncology: Many pyrazole-containing compounds exhibit anticancer activity by targeting various kinases and signaling pathways.[4][10]
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Inflammation and Pain: The pyrazole core is found in well-known anti-inflammatory drugs.
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Infectious Diseases: Functionalized pyrazoles have shown promising antibacterial and antifungal activities.[5]
Conclusion
(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol represents a highly valuable, yet underexplored, building block for synthetic and medicinal chemistry. Its strategic functionalization provides multiple avenues for the creation of diverse chemical libraries. The synthetic route proposed in this guide is based on established and reliable chemical transformations. The predictable reactivity of this compound makes it an ideal candidate for incorporation into drug discovery programs, offering the potential to generate novel molecules with significant therapeutic promise.
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